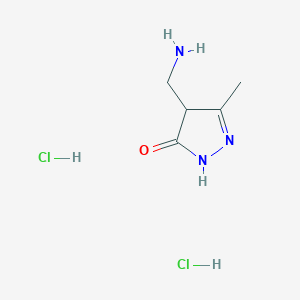
N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide
説明
N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide, commonly known as DOB, is a psychedelic drug that belongs to the amphetamine family. DOB was first synthesized in the 1960s by Alexander Shulgin, who was a renowned chemist and pharmacologist. DOB is a highly potent hallucinogen, and its effects can last up to 18 hours. In recent years, DOB has gained popularity among researchers due to its unique properties and potential therapeutic applications.
科学的研究の応用
Organic Synthesis
- N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis, is widely used in medicine, pesticide, and chemical fields. A study explored the synthesis process using methylene chloride as the reaction solvent and achieved a reaction yield of 94.7% (Wang Ling-ya, 2015).
Cancer Treatment
- Certain novel antioxidants, including N-decyl-N-(3-methoxy-4-hydroxybenzyl)-3-(3,4-dihydroxyphenyl) propanamide and N-decyl-N-(3,5-dimethoxy-4-hydroxybenzyl)-3-(3,4-dihydroxyphenyl) propanamide, demonstrated a profound cell-killing effect on breast cancer cells and oral squamous carcinoma cells, showing great potential for cancer treatment (Kovalchuk et al., 2013).
Herbicidal Activity
- A study on the crystal structure and herbicidal activity of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed effective herbicidal properties, which could be beneficial for agricultural applications (Liu et al., 2008).
Drug Analysis and Forensics
- In forensic chemistry, the analysis of substances like 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, a derivative of N-benzyl phenethylamines, is crucial for identifying intoxication cases. A study detailed the development of a high-performance liquid chromatography method for detecting and quantifying such compounds (Poklis et al., 2014).
Protective Groups in Chemical Synthesis
- The 3,4-dimethoxybenzyl group has been used as an N-protecting group in the synthesis of various chemical compounds. It is easily eliminated by specific agents, highlighting its utility in chemical synthesis (Grunder-Klotz & Ehrhardt, 1991).
Pharmaceutical Applications
- In the synthesis of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, used in treating psychotic and schizophrenic psychosis, derivatives of dimethoxybenzyl play a significant role (Z. Zhimin, 2003).
Antioxidants and Food Chemistry
- Novel antioxidants, such as caffeic acid amide derivatives, have shown higher radical scavenging activities than some existing compounds. These antioxidants are promising for food preservation and storage applications (Aladedunye et al., 2012).
特性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.BrH/c1-9(2)13-8-10-5-11(14-3)7-12(6-10)15-4;/h5-7,9,13H,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPBXZMUKBQULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC(=C1)OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



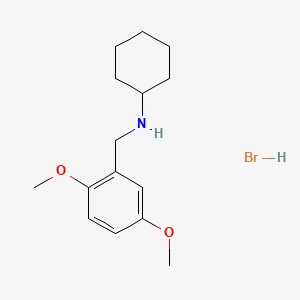


![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/structure/B3107177.png)
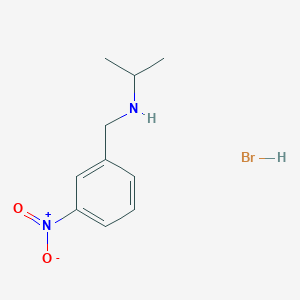


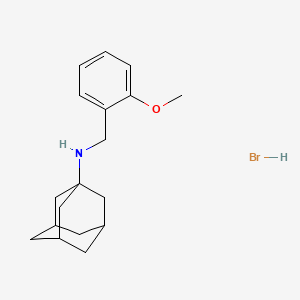
![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/structure/B3107216.png)
![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/structure/B3107227.png)
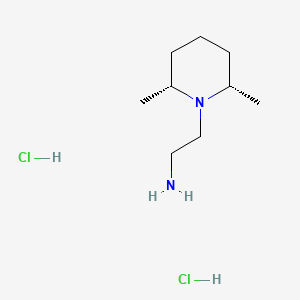

![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride](/img/structure/B3107240.png)
